molecular formula C22H24FN3O3 B2493571 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one CAS No. 1351581-38-8

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one

Cat. No.: B2493571
CAS No.: 1351581-38-8
M. Wt: 397.45
InChI Key: UNMDJBKHASSOOT-UHFFFAOYSA-N
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Description

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one is a complex organic compound that features a morpholine ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed in subsequent steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one involves its interaction with specific molecular targets and pathways within the body. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]morpholin-3-one
  • 4-Benzyl-5-[4-(4-bromophenyl)piperazine-1-carbonyl]morpholin-3-one
  • 4-Benzyl-5-[4-(4-methylphenyl)piperazine-1-carbonyl]morpholin-3-one

Uniqueness

What sets 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability .

Properties

IUPAC Name

4-benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c23-18-6-8-19(9-7-18)24-10-12-25(13-11-24)22(28)20-15-29-16-21(27)26(20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMDJBKHASSOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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